5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
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Description
5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Conformation
The compound exhibits a T-shaped configuration, highlighted by its benzene ring and fused carbocyclic rings, showcasing its unique structural properties. The molecular structure facilitates the formation of C—H⋯O hydrogen bonding, which is crucial for its potential applications in materials science and molecular engineering (G. Swamy, K. Ravikumar, A. K. Rao, 2005).
Synthesis and Derivatives
Research has delved into the synthesis of derivatives from the compound, exploring its utility in creating novel chemical entities. For instance, the conversion of related compounds into 1,4,5,6-tetrahydro-5-hydroxy-6-oxo-2-pyridinecarboxylates and subsequent derivatives highlights its versatility in synthetic chemistry (Kristof J. Dubois, C. Fannes, F. Compernolle, G. Hoornaert, 1996).
Potential Medicinal Chemistry Applications
While excluding direct applications in drug use and side effects, the structural framework of the compound has been implicated in the development of constrained aryl-piperidines, showing promise in medicinal chemistry research. These derivatives are explored for their potential as triple re-uptake inhibitors, indicating a method to modulate neurotransmitter systems without discussing specific therapeutic uses (R. Profeta, J. Klein, S. Spada, Francesco Ferroni, A. Paio, D. Andreotti, 2010).
Properties
IUPAC Name |
5-(piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(23-8-2-1-3-9-23)17-13-15-12-14-6-4-10-22-11-5-7-16(18(14)22)19(15)26-21(17)25/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKGWBVSOUSWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC4=C5C(=C3OC2=O)CCCN5CCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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